molecular formula C11H18N2O B13704220 4-Morpholinocyclohexanecarbonitrile

4-Morpholinocyclohexanecarbonitrile

Cat. No.: B13704220
M. Wt: 194.27 g/mol
InChI Key: YBUZPJVHMZIAIF-UHFFFAOYSA-N
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Description

4-Morpholinocyclohexanecarbonitrile is a cyclohexane derivative featuring a morpholine moiety and a nitrile group. The morpholine group (a six-membered ring containing one oxygen and one nitrogen atom) contributes to solubility and hydrogen-bonding capabilities, while the nitrile group (-CN) offers reactivity for further functionalization, such as hydrolysis to carboxylic acids or participation in cycloaddition reactions .

Properties

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

4-morpholin-4-ylcyclohexane-1-carbonitrile

InChI

InChI=1S/C11H18N2O/c12-9-10-1-3-11(4-2-10)13-5-7-14-8-6-13/h10-11H,1-8H2

InChI Key

YBUZPJVHMZIAIF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C#N)N2CCOCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Morpholinocyclohexanecarbonitrile typically involves the reaction of cyclohexanone with morpholine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a cyanide source . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods: For industrial-scale production, a one-pot multi-step process is often employed. This method starts with cyclohexanone and involves several steps, including coupling, cyclization, and reduction reactions. The process is designed to be efficient and high-yielding, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Morpholinocyclohexanecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Morpholinocyclohexanecarbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Morpholinocyclohexanecarbonitrile involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor agonist, depending on its structural modifications. The morpholine ring plays a crucial role in binding to the target site, while the carbonitrile group can participate in various chemical interactions, leading to the desired biological effect .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Morpholinocyclohexanecarbonitrile with structurally or functionally related compounds, focusing on molecular features, synthesis, and properties:

Compound Name Structure Molecular Formula Key Features Synthesis Physical/Chemical Properties Applications/Notes
4-Morpholinocyclohexanecarbonitrile Cyclohexane with morpholine and -CN C₁₁H₁₆N₂O Combines rigid cyclohexane with polar morpholine and reactive nitrile. Likely involves nucleophilic substitution or ring-opening of morpholine. Melting point, solubility, and spectral data not explicitly reported in evidence. Potential intermediate in drug synthesis or liquid crystal materials.
2-Morpholino-4-oxo-4,5-dihydrothiophene-3-carbonitrile Dihydrothiophene with morpholine and -CN C₉H₁₀N₂O₂S Planar dihydrothiophene ring; morpholine orthogonal to ring (dihedral angle ~87°). Synthesized via HCl treatment of ethyl 4-cyano-3-hydroxy-5-morpholinothiophene-2-carboxylate. M.p. not reported; LCMS (APCI): m/z 211.2; IR: nitrile stretch (~2,204 cm⁻¹). Studied for conformational stability; potential precursor for heterocyclic drug candidates.
2-Amino-4-(4-methylphenyl)-5-oxo-4H-chromene-3-carbonitrile Chromene with amino, aryl, and -CN C₁₇H₁₄N₂O₂ Chromene core with amino and nitrile groups; aryl substitution at C3. Multi-step condensation involving aldehydes and malononitrile. M.p. 223–227°C; IR: -NH₂ (3,464 cm⁻¹), -CN (2,204 cm⁻¹); LCMS: m/z 277 [M]⁻. Anticancer and antimicrobial activities reported for chromene derivatives.
4-(trans-4-Pentylcyclohexyl)benzonitrile Cyclohexane linked to benzene and -CN C₁₈H₂₅N Trans-configuration cyclohexyl group; nitrile attached to benzene. Likely via Friedel-Crafts alkylation or Suzuki coupling. Liquid crystal properties; used in display technologies (e.g., PCH5). Component in liquid crystal mixtures for electronic displays.
5-(4-Chlorophenyl)-1-methyl-3-oxocyclohexanecarbonitrile Cyclohexane with Cl-aryl and ketone C₁₄H₁₃ClNO Chlorophenyl and ketone substituents; nitrile at C3. Cyclocondensation of ketones with cyanoacetates. Crystal structure resolved (XRD); Cl substituent enhances electronic effects. Studied for structural rigidity; potential in agrochemicals.
4-(4-Morpholinylcarbonyl)phenol Phenol with morpholine carbonyl C₁₁H₁₃NO₃ Phenolic -OH and morpholine carbonyl; high polarity. Acylation of morpholine with phenolic acid chlorides. M.p. not reported; IR: -OH (~3,300 cm⁻¹), carbonyl (~1,650 cm⁻¹). Early-stage research chemical; limited analytical data available.

Key Structural and Functional Differences:

Ring Systems: 4-Morpholinocyclohexanecarbonitrile and 4-(trans-4-Pentylcyclohexyl)benzonitrile share a cyclohexane backbone but differ in substituents (morpholine vs. pentylbenzene) . Chromene and dihydrothiophene derivatives (e.g., and ) feature aromatic or partially unsaturated rings, influencing electronic properties and biological activity .

Reactivity: Nitrile groups in all compounds enable transformations (e.g., hydrolysis, nucleophilic addition), but the presence of additional groups (e.g., amino in chromenes, ketones in cyclohexanones) directs specific reactivities .

Applications :

  • Morpholine-containing compounds often serve as intermediates in drug discovery due to their solubility and bioavailability .
  • Liquid crystal applications are prominent in benzene-cyclohexane hybrids (e.g., PCH5) .

Research Findings and Trends

  • Synthetic Methods : Cyclocondensation and nucleophilic substitution are common for nitrile-morpholine hybrids, with HCl or acid catalysis frequently employed .
  • Biological Activity: Chromene derivatives (e.g., Compound 1E in ) show promise in medicinal chemistry, though 4-Morpholinocyclohexanecarbonitrile’s pharmacological profile remains underexplored .

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